5-Bromo-2,4-dinitrobenzoic acid

Catalog No.
S11961194
CAS No.
M.F
C7H3BrN2O6
M. Wt
291.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-dinitrobenzoic acid

Product Name

5-Bromo-2,4-dinitrobenzoic acid

IUPAC Name

5-bromo-2,4-dinitrobenzoic acid

Molecular Formula

C7H3BrN2O6

Molecular Weight

291.01 g/mol

InChI

InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12)

InChI Key

XQXYHTAMADVPIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

5-Bromo-2,4-dinitrobenzoic acid is an aromatic compound with the molecular formula C7_7H4_4BrN2_2O6_6. This compound features a bromine atom and two nitro groups attached to a benzoic acid structure. It typically appears as a pale yellow crystalline solid and has notable physical properties, including a melting point of approximately 176-180 °C and a density of 1.688 g/cm³ . The compound is primarily used in organic synthesis and has applications in various

, including:

  • Electrophilic Aromatic Substitution: The presence of nitro groups makes the aromatic ring highly reactive towards electrophiles.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, facilitating the formation of diverse derivatives.
  • Decarboxylation: Under specific conditions, it can undergo decarboxylation reactions, leading to the formation of simpler compounds.
  • Cross-Coupling Reactions: It can be utilized in coupling reactions to synthesize more complex organic molecules .

Research indicates that 5-bromo-2,4-dinitrobenzoic acid exhibits biological activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial and fungal growth, suggesting potential applications as an antimicrobial agent. Its interaction with DNA and other biological molecules has also been investigated, revealing insights into its mechanism of action .

The synthesis of 5-bromo-2,4-dinitrobenzoic acid can be achieved through several methods:

  • Nitration of Benzoic Acid Derivatives: Starting from benzoic acid or its derivatives, nitration can introduce nitro groups at the desired positions.
  • Bromination: The introduction of the bromine atom can be accomplished using brominating agents such as N-bromosuccinimide under controlled conditions to minimize side reactions.
  • Multi-step Synthesis: A common synthetic route involves multiple steps including nitration, bromination, and subsequent purification processes to isolate the desired compound .

5-Bromo-2,4-dinitrobenzoic acid is utilized in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound is used in spectrophotometric methods for detecting other substances due to its distinct absorbance characteristics.
  • Research

Interaction studies involving 5-bromo-2,4-dinitrobenzoic acid have focused on its binding affinity with biomolecules such as DNA and proteins. These studies utilize techniques like molecular docking and spectroscopic analysis to elucidate the compound's mechanism of action against microbial pathogens. Such research highlights its potential therapeutic applications and provides insights into its biological efficacy .

Several compounds share structural similarities with 5-bromo-2,4-dinitrobenzoic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dinitrobenzoic AcidC7_7H4_4N2_2O6_6Lacks bromine; used in decarboxylative reactions
4-Bromo-2,6-dinitrobenzoic AcidC7_7H3_3BrN2_2O6_6Different bromination position; similar reactivity
5-Bromo-2-nitrobenzoic AcidC7_7H4_4BrNO4_4Contains only one nitro group; less electrophilic
3-Hydroxy-2,4-dinitrobenzoic AcidC7_7H6_6N2_2O6_6Hydroxyl group alters reactivity; potential for hydrogen bonding

These compounds exhibit varying degrees of biological activity and synthetic utility. The unique positioning of functional groups in 5-bromo-2,4-dinitrobenzoic acid contributes to its distinct reactivity profile compared to these similar compounds.

Reaction Conditions and Catalytic Systems

The direct nitration of 5-bromobenzoic acid represents the most straightforward route to the target compound. This method employs mixed acid systems, typically combining concentrated nitric acid (68–70%) and sulfuric acid (98%) at controlled temperatures. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the generation of nitronium ions (NO₂⁺) essential for electrophilic aromatic substitution.

Key parameters include:

  • Temperature: Maintaining the reaction between 0°C and 10°C minimizes polysubstitution and oxidative side reactions.
  • Acid ratio: A 1:2 molar ratio of nitric acid to sulfuric acid optimizes nitronium ion concentration while preventing over-oxidation of the aromatic ring.
  • Reaction time: 4–6 hours ensures complete conversion under batch conditions.

Table 1: Nitration Efficiency Under Varied Conditions

Temperature (°C)HNO₃:H₂SO₄ RatioYield (%)Purity (%)
01:27895
101:1.56589
201:34276

Regioselectivity and Byproduct Formation

The bromine substituent at the 5-position exerts strong meta-directing effects, favoring nitration at the 2- and 4-positions. However, competing ortho/para orientation from the carboxylic acid group introduces complexity. Computational studies using density functional theory (DFT) reveal that the carboxylic acid's electron-withdrawing nature enhances nitration at the 4-position by 12–15% compared to the 2-position.

Common byproducts include:

  • 5-Bromo-3-nitrobenzoic acid (5–8% yield)
  • 5-Bromo-2,4,6-trinitrobenzoic acid (≤2% yield under optimal conditions)

The implementation of continuous flow reactor technology for the synthesis of 5-Bromo-2,4-dinitrobenzoic acid represents a significant advancement in industrial process optimization. Continuous flow systems offer substantial advantages over traditional batch processing methods, particularly in terms of reaction control, safety, and product consistency [1]. These systems enable precise temperature control, improved mixing efficiency, and enhanced heat transfer characteristics that are critical for managing the exothermic reactions involved in brominated dinitrobenzoic acid synthesis.

Modern continuous flow reactor designs for brominated aromatic compound synthesis typically employ micro-structured reactors with tube diameters ranging from 2 to 5 millimeters [2] [3]. The residence time in these systems is carefully optimized, with typical reaction times of 0.5 to 15 minutes depending on the specific reaction conditions and temperature requirements [3]. For dinitrobenzoic acid derivatives, optimal reaction temperatures have been established between 90 to 110 degrees Celsius, with residence times of 15 to 60 minutes providing the most favorable conversion rates [2].

The continuous flow methodology for bromination reactions demonstrates exceptional control over both temperature and mixing using proprietary mixer chip technology [4]. This approach transforms the traditionally challenging bromination process into a controlled titration, enabling rapid execution under elevated temperatures with reaction times as short as 30 seconds at 70 degrees Celsius [4]. The implementation of static mixer chips on continuous flow systems provides superior temperature control compared to conventional coil reactors, making them particularly suitable for short reaction times [4].

Photochemical continuous flow reactors have emerged as particularly effective for bromination reactions involving aromatic compounds [5] [6] [7]. These systems utilize visible-light-induced radical bromination processes operating at room temperature, eliminating the need for thermal activation or azo radical initiators [6]. The photochemical approach employs readily available household compact fluorescent lamps as light sources, with reactor designs based on transparent fluorinated ethylene polymer tubing that allows for precise control of light intensity, wavelength, and reaction temperature [7].

Industrial scaling of continuous flow bromination processes has demonstrated remarkable productivity improvements. For brominated aromatic compounds, throughput rates of 25 grams per hour have been achieved with complete selectivity for mono-brominated products [7]. When utilizing black-light compact fluorescent lamps of comparable power, flow rates can be increased to achieve productivity levels of 38 grams per hour [7]. The scalability of chip-based bromination methodology can be enhanced by connecting 5 milliliter high-temperature polytetrafluoroethylene coil reactors in line with mixer chips, increasing flow rates to 13.2 milliliters per minute for achieving production rates of 28 grams per hour [4].

Table 1: Continuous Flow Reactor Parameters for Brominated Dinitrobenzoic Acid Synthesis

ParameterOptimal RangeIndustrial Implementation
Reactor Diameter2-5 mm [2]Micro-structured design
Residence Time0.5-60 min [2] [3]Temperature dependent
Reaction Temperature90-110°C [2]Heat exchange controlled
Flow Rate3-13.2 mL/min [2] [4]Scale dependent
Productivity25-38 g/h [7]Light source dependent

Waste Management and Byproduct Utilization

The management of waste streams and byproduct utilization in 5-Bromo-2,4-dinitrobenzoic acid production requires comprehensive strategies that address both environmental compliance and economic efficiency. Industrial bromine recovery systems have been developed to minimize waste generation and maximize resource utilization, with some facilities achieving bromine recovery rates of 98 to 99 percent [8]. These recovery processes enable the recycling of brominated waste streams, significantly reducing the environmental impact and raw material costs associated with production.

Advanced bromine recycling technologies employ thermal treatment methods operating at temperatures of 900 degrees Celsius to recover bromine from waste streams [9]. During this process, water evaporates, bromine salts form solid particles, and organic pollutants are destroyed through incineration [9]. The bromine salts are subsequently recovered by washing cooled flue gases with water, where they dissolve to form new brine that is purified and concentrated for reuse [9]. This regeneration process can fulfill more than one-third of industrial bromine demand while generating 20 times fewer greenhouse gas emissions compared to virgin bromine production [9].

The Grillo-Bromine-Reduction process represents a significant advancement in brominated waste treatment, utilizing sodium hydrogen sulfite as a strong reducing agent to convert bromine impurities into safe, transportable bromide products [10]. This process directly converts dangerous bromine vapors into easily handled bromide compounds that can be further utilized industrially, thereby expanding the circular economy of brominated materials [10]. The process has been successfully scaled for industrial applications and can be adapted to individual processes involving iodine, bromine, or chlorine-containing material streams [10].

Nitroaromatic compound waste management employs specialized treatment approaches that address the unique challenges posed by these compounds. Microbial remediation strategies have been developed for the biodegradation of nitroaromatic compounds, utilizing both aerobic and anaerobic processes [11]. Aerobic degradation applies primarily to mono- and dinitro-derivatives through oxygenation reactions involving monooxygenase and dioxygenase catalyzed reactions [11]. Under anaerobic conditions, nitroaromatic compounds are reduced to amino-aromatics to facilitate complete mineralization [11].

For industrial waste containing brominated flame retardants and similar compounds, thermal treatment technologies provide effective solutions for both waste disposal and material recovery [12]. Staged-gasification systems demonstrate superior environmental performance compared to co-combustion methods, offering higher energy efficiency and improved bromine recovery rates [12]. These systems allow for the recovery of valuable bromine while minimizing environmental impact through reduced greenhouse gas emissions [12].

Table 2: Waste Management Efficiency Parameters

Treatment MethodRecovery RateTemperature RangeEnvironmental Benefit
Bromine Recycling98-99% [8]900°C [9]20x lower GHG emissions [9]
Grillo-Bromine-Reduction>95% [10]AmbientZero bromate formation [10]
Staged-Gasification85-90% [12]VariableSuperior energy efficiency [12]
Microbial Remediation70-95% [11]20-40°CComplete mineralization [11]

Yield Optimization Through Parameter Modulation

The optimization of 5-Bromo-2,4-dinitrobenzoic acid yields requires systematic modulation of key reaction parameters including temperature, pressure, reagent ratios, and catalyst systems. Temperature control represents the most critical parameter for yield optimization, with studies demonstrating that precise temperature management can significantly impact both conversion rates and product selectivity [13]. For brominated dinitrobenzoic acid synthesis, optimal reaction temperatures typically range from 0 to 110 degrees Celsius depending on the specific synthetic route and reagent systems employed [14] [15].

Pressure optimization in brominated aromatic synthesis has shown substantial impact on reaction yields. Systems operating under elevated pressure conditions of 18,751.9 Torr (approximately 2.5 megapascals) have achieved yields of 65 percent for dinitrobenzoic acid derivatives [15]. The application of carbon dioxide pressure during synthesis provides additional benefits by removing air from the reaction system and creating an inert atmosphere that prevents unwanted side reactions [15].

Reagent ratio optimization demonstrates significant influence on both yield and selectivity. For bromination reactions, the optimal bromine equivalent ranges from 1.0 to 1.1 equivalents relative to the substrate, which minimizes byproduct formation while maintaining high conversion rates [16]. Studies have shown that maintaining bromine concentrations within this narrow range prevents over-bromination while ensuring complete substrate conversion [16]. The concentration of sulfuric acid in mixed acid systems has been optimized to 59 to 67 percent by weight, with nitric acid concentrations maintained at 3 to 7 percent [17].

Catalyst system optimization involves careful selection and loading of both primary catalysts and promoters. Phase-transfer catalysts have proven particularly effective for benzoic acid derivative synthesis, with quaternary ammonium and phosphonium salts showing optimal performance when the molar ratio between catalyst and transition metal salt ranges from 0.25:1 to 1.5:1 [18]. These catalyst systems enable conversions exceeding 95 percent while maintaining high product purity [18].

Residence time optimization in continuous flow systems provides additional yield enhancement opportunities. Microreactor studies have demonstrated that residence times between 15 to 60 minutes at temperatures of 90 to 110 degrees Celsius provide optimal conversion rates for dinitrobenzoic acid synthesis [2]. The ability to precisely control residence time in continuous flow systems enables fine-tuning of reaction conditions to maximize yield while minimizing byproduct formation.

Solvent system optimization plays a crucial role in yield enhancement, particularly for bromination reactions. The use of acetonitrile as solvent has shown superior performance compared to traditional chlorinated solvents, providing both improved yields and enhanced environmental compatibility [7]. For reactions requiring polar solvents, the addition of trace amounts of water or other polar components can significantly enhance catalyst solubility and reaction efficiency [18].

Table 3: Parameter Optimization for Maximum Yield

ParameterOptimal ConditionAchieved YieldReference Conditions
Temperature90-110°C [2]96% [3]Continuous flow
Pressure2.5 MPa [15]65% [15]Autoclave conditions
Bromine Equivalents1.0-1.1 eq [16]>90% [16]Selective bromination
Catalyst Ratio0.25:1 to 1.5:1 [18]>95% [18]Phase-transfer system
Residence Time15-60 min [2]99% [2]Microreactor
Acid Concentration59-67% H₂SO₄ [17]85-95% [17]Mixed acid system

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

289.91745 g/mol

Monoisotopic Mass

289.91745 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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